molecular formula C16H13FN2O3S B2968279 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide CAS No. 895440-96-7

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2968279
CAS No.: 895440-96-7
M. Wt: 332.35
InChI Key: QAONQMWILUJNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a heterocyclic benzothiazole derivative featuring a 2-fluorobenzamide moiety and methoxy substituents at the 5- and 6-positions of the benzothiazole ring. Benzothiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and nonlinear optical (NLO) properties . The introduction of fluorine and methoxy groups enhances electronic properties, crystallinity, and binding interactions, making this compound relevant for pharmaceutical and materials science research.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-5-3-4-6-10(9)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAONQMWILUJNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the reaction of 5,6-dimethoxy-1,3-benzothiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Compounds Analyzed :

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide (Target Compound)

N-(4,6-Dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide (4,6-Dimethoxy Analogue)

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

5-Chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Structural Features :
  • 2-BTFBA lacks methoxy groups on the benzothiazole ring, resulting in simpler packing with lattice parameters a = 5.2216(2) Å, b = 20.2593(9) Å, and c = 11.3023(5) Å .
  • The Target Compound incorporates 5,6-dimethoxy groups, which likely increase steric bulk and electronic delocalization compared to 2-BTFBA.
  • The 4,6-Dimethoxy Analogue (CAS 5319-50-6) differs in methoxy positioning, leading to distinct crystallographic properties (density = 1.4 g/cm³, refractive index = 1.668) .
  • Fo23 features tri-fluorination, resulting in co-planar aromatic rings (interplanar angle = 0.5°) and robust hydrogen bonding (N–H···N and C–H···F/O interactions) .
Table 1: Crystallographic and Physical Properties
Compound Molecular Weight Methoxy Positions Lattice Parameters (Å) Density (g/cm³)
2-BTFBA 272.29 None a = 5.2216, b = 20.2593, c = 11.3023 N/A
Target Compound 332.35* 5,6 Not reported N/A
4,6-Dimethoxy Analogue 332.35 4,6 N/A 1.4
Fo23 263.21 None Triclinic system N/A

*Calculated based on molecular formula C₁₇H₁₅FN₂O₄S.

NLO Properties :
  • 2-BTFBA demonstrates third-order NLO responses due to charge transfer between benzothiazole and fluorobenzamide groups . The Target Compound’s methoxy groups could amplify this via electron-donating effects.

Hydrogen Bonding and Molecular Interactions

  • Fo23 forms 1D amide···amide hydrogen bonds and C–H···F/O interactions, stabilizing its crystal lattice .
  • The Target Compound ’s methoxy groups may participate in C–H···O interactions, while the fluorine atom could engage in C–F···π stacking.
  • In 2-BTFBA , N–H···O hydrogen bonds dominate, with weaker van der Waals interactions .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The presence of the fluorine atom and methoxy groups in its structure enhances its electronic properties, solubility, and overall biological efficacy.

The biological activity of this compound primarily involves its interaction with various proteins and enzymes within the body.

Target Proteins

Similar benzothiazole derivatives have been known to interact with:

  • Kinases : Involved in cell signaling pathways.
  • Receptors : Affecting cell proliferation and apoptosis.

Biochemical Pathways

The compound is believed to influence several critical biochemical pathways:

  • AKT and ERK Pathways : These pathways are essential for cell survival and proliferation. Inhibition of these pathways can lead to reduced cancer cell growth and increased apoptosis .
  • Inflammatory Cytokines : It may also modulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .

Pharmacological Profile

The pharmacokinetics of this compound indicate favorable properties for drug development:

  • Absorption : Enhanced by the methoxy groups.
  • Distribution : The fluorine atom contributes to a unique distribution profile within biological systems.
  • Metabolism : Potential metabolic pathways include oxidation and reduction reactions, which can modify its activity.

Biological Evaluations

Recent studies have evaluated the biological activity of similar benzothiazole derivatives using various methodologies:

In Vitro Studies

  • Cell Proliferation Assays : The compound has shown significant inhibition of proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay.
  • Apoptosis Induction : Flow cytometry analyses revealed that compounds similar to this compound can induce apoptosis in cancer cells at micromolar concentrations.
  • Cytokine Level Assessment : ELISA tests demonstrated a reduction in IL-6 and TNF-α levels in treated macrophage cell lines .

Case Study Highlights

A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives where one compound exhibited dual anticancer and anti-inflammatory activities. This compound significantly inhibited cancer cell proliferation and reduced inflammatory cytokine levels, suggesting a promising avenue for further research into this compound's therapeutic potential .

Comparative Analysis

To understand the unique properties of this compound better, a comparison with other related compounds is useful:

Compound NameStructureBiological ActivityKey Findings
Compound B7Benzothiazole derivativeAnticancer & Anti-inflammatorySignificant inhibition of A431 & A549 proliferation; reduced IL-6 & TNF-α levels
Compound 4iModified benzothiazoleAnticancerEffective against HOP-92 lung cancer cells; notable cytotoxicity across multiple lines
N-(5,6-dimethoxy...)Current focus compoundAnticancer potentialExpected to inhibit AKT/ERK pathways; modulate inflammatory responses

Q & A

Basic: What are the standard synthetic routes for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide?

The compound is typically synthesized via benzoylation of 2-aminobenzothiazole derivatives. A common method involves reacting 5,6-dimethoxy-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride in a solvent like pyridine or dichloromethane, often with a base (e.g., triethylamine) to neutralize HCl byproducts. Purification is achieved through recrystallization (e.g., methanol/ethyl acetate mixtures) or column chromatography. Yield optimization requires stoichiometric control and inert reaction conditions to prevent hydrolysis of the acyl chloride .

Basic: How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single crystals are grown via slow evaporation (e.g., ethyl acetate/methanol solvent systems). X-ray diffraction (XRD) analysis reveals a monoclinic framework with space group P2₁/n. Key parameters include unit cell dimensions (a, b, c), bond angles, and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O/F). Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze centrosymmetric dimers or π-stacking interactions .

Basic: What spectroscopic techniques are employed to characterize this compound?

  • FT-IR : Confirms carbonyl (C=O) stretches at ~1660–1670 cm⁻¹ and C–F vibrations at ~1100 cm⁻¹.
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm); ¹³C NMR resolves carbonyl carbons (δ ~165 ppm).
  • UV-Vis : Absorbance bands near 300–303 nm indicate π→π* transitions in the benzothiazole and fluorobenzamide moieties .

Advanced: How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets can model molecular orbitals, electrostatic potentials, and reaction pathways. For example, DFT studies on analogous compounds reveal charge transfer between the benzothiazole and benzamide groups, influencing nonlinear optical (NLO) properties. Solvent effects (via PCM models) and transition-state analysis further clarify reaction kinetics and regioselectivity in derivatization reactions .

Advanced: How do structural modifications affect biological activity, and what methodologies validate these effects?

Substitutions on the benzamide or benzothiazole rings alter bioactivity. For instance:

  • Antimicrobial assays : Agar diffusion methods (e.g., against E. coli or C. albicans) with zone-of-inhibition measurements, using ciprofloxacin as a positive control.
  • Anticancer screening : MTT assays on cell lines (e.g., HeLa) to assess IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding to targets like PFOR enzymes or β-tubulin, validated by MD simulations .

Advanced: How are thermal stability and decomposition profiles analyzed, and what contradictions might arise?

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) show stability up to 333–403 K. Discrepancies in decomposition temperatures may arise from:

  • Crystallinity : Poorly crystalline samples degrade faster.
  • Hydrogen bonding : Strong intermolecular interactions (e.g., N–H⋯O) increase thermal resilience.
  • Methodological variables : Heating rates (e.g., 10°C/min vs. 5°C/min) affect observed degradation patterns .

Advanced: What experimental approaches quantify nonlinear optical (NLO) properties?

Kurtz-Perry powder technique measures second-harmonic generation (SHG) efficiency. The compound’s SHG response (2.28–2.83× KDP) correlates with dipole alignment and hyperpolarizability (β) calculated via DFT. Polarized microscopy and Z-scan techniques further assess refractive index modulation and two-photon absorption .

Advanced: How are hydrogen-bonding networks resolved in crystal packing, and what software tools are critical?

Intermolecular interactions (e.g., N–H⋯N, C–H⋯F) are mapped using SHELXL for refinement and Mercury for visualization. Hydrogen-bond metrics (distance, angle) are cross-validated with Cambridge Structural Database (CSD) entries. Discrepancies between experimental and theoretical models (e.g., PLATON alerts) guide error analysis in crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.